(1,3-Thiazol-2-ylmethylene)malononitrile
Description
Malononitrile (B47326): A Versatile Synthetic Building Block
Malononitrile is a highly reactive organic compound that serves as a versatile precursor in the synthesis of numerous carbo- and heterocyclic systems. Its reactivity stems from the acidity of its methylene (B1212753) protons, located between two electron-withdrawing nitrile groups. This feature makes it an excellent nucleophile in a variety of carbon-carbon bond-forming reactions.
One of the most prominent reactions involving malononitrile is the Knoevenagel condensation , where it reacts with aldehydes or ketones in the presence of a basic catalyst to form α,β-unsaturated dinitriles, often referred to as ylidenemalononitriles. nih.govresearchgate.netresearchgate.netbohrium.comsciensage.info This reaction is fundamental to the synthesis of (1,3-Thiazol-2-ylmethylene)malononitrile itself, which is typically formed by the condensation of thiazole-2-carbaldehyde with malononitrile. ontosight.ai
Beyond this, malononitrile is a key starting material for creating a diverse range of pharmaceutically important compounds, including pyridines, pyrans, and other heterocycles through multicomponent reactions. nih.gov Its derivatives have been investigated for a wide spectrum of applications, from the synthesis of photo-cross-linkable liquid crystalline polymers to nonlinear optical (NLO) compounds. nih.gov In medicinal chemistry, the malononitrile motif is integral to the synthesis of compounds with potential fungicidal, antimicrobial, and anticancer properties. acs.org
Thiazole (B1198619): A Privileged Scaffold in Drug Discovery
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is classified as a "privileged scaffold" in medicinal chemistry. fabad.org.tr This designation is due to its frequent appearance in the structures of biologically active compounds, including a significant number of FDA-approved drugs. fabad.org.trglobalresearchonline.net The thiazole nucleus is a key component of Vitamin B1 (thiamine) and is found in natural products like penicillin. nih.govmdpi.com
The aromatic nature of the thiazole ring and its ability to participate in various non-covalent interactions (such as hydrogen bonding and π-stacking) allow it to bind effectively to a wide range of biological targets. nih.gov Consequently, thiazole derivatives have demonstrated an extensive array of pharmacological activities.
| Biological Activity | Examples of Investigated Compounds/Derivatives | Reference |
|---|---|---|
| Anticancer | Dasatinib, Tiazofurin, Novel thiazole-based hydroxamates, PI3K/mTOR dual inhibitors | globalresearchonline.netresearchgate.netnih.gov |
| Antimicrobial (Antibacterial & Antifungal) | Sulfathiazole, Abafungin, Di-, tri-, and tetrathiazole moieties | mdpi.comneliti.com |
| Antiviral | Ritonavir (Anti-HIV), Imidazo[2,1-b]thiazole derivatives | fabad.org.trglobalresearchonline.net |
| Anti-inflammatory | Meloxicam (B1676189), Fentiazac | globalresearchonline.netneliti.com |
| Anticonvulsant | Thiazole-bearing analogues with thiazolidinone nuclei | fabad.org.trnih.gov |
| Anti-tubercular | Tri-substituted thiazoles | nih.gov |
Properties
IUPAC Name |
2-(1,3-thiazol-2-ylmethylidene)propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3S/c8-4-6(5-9)3-7-10-1-2-11-7/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHFIPMPSLSKPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C=C(C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771565-96-9 | |
| Record name | 2-(1,3-THIAZOL-2-YLMETHYLENE)MALONONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Historical Context and Evolution of Research on Malononitrile Thiazole Conjugates
The development of malononitrile-thiazole conjugates is intrinsically linked to the history of fundamental organic reactions, particularly the Knoevenagel condensation, first reported in the late 19th century. sciensage.info The initial synthesis of compounds like (1,3-Thiazol-2-ylmethylene)malononitrile would have followed this classical approach: the base-catalyzed reaction between an appropriate thiazole (B1198619) aldehyde and malononitrile (B47326).
Early research focused primarily on establishing synthetic routes and exploring the fundamental reactivity of these new chemical entities. For instance, studies in the early 2000s investigated the synthesis of related structures like 2-(4-Phenyl-3(H)-thiazol-2-ylidene)malononitrile, exploring its utility as a precursor for more complex, fused heterocyclic systems such as thiazolo[3,2-a]pyridines and thiazolo[3,2-c]pyrimidines. researchgate.net
The evolution of this research field has been marked by significant advancements in synthetic methodologies aimed at improving efficiency, yield, and environmental friendliness. While early syntheses relied on conventional heating and organic solvents, modern approaches have incorporated a variety of catalysts and reaction conditions.
| Methodology | Description | Key Advantages | Reference |
|---|---|---|---|
| Classical Conditions | Reaction in organic solvents with basic catalysts like piperidine (B6355638) or triethylamine. | Well-established and understood. | ontosight.ai |
| Heterogeneous Catalysis | Use of solid catalysts (e.g., starch-functionalized magnetite nanoparticles, magnesium ferrite) that can be easily separated from the reaction mixture. | Catalyst reusability, simplified purification. | nih.gov |
| Ultrasound Irradiation | Application of ultrasonic waves to accelerate the reaction, often leading to shorter reaction times and higher yields. | Increased reaction rates, energy efficiency. | nih.govresearchgate.net |
| Solvent-Free "Grinding" | Reactants are ground together in a mortar and pestle at room temperature without any solvent. | Environmentally benign ("Green Chemistry"), operational simplicity. | researchgate.netbohrium.com |
This methodological evolution has enabled chemists to synthesize a broader library of malononitrile-thiazole conjugates efficiently, facilitating more extensive screening for potential biological activities and other applications.
Overview of Key Research Areas Pertaining to 1,3 Thiazol 2 Ylmethylene Malononitrile
Knoevenagel Condensation Approaches to this compound
The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds. It involves the reaction of an active methylene (B1212753) compound, in this case, malononitrile, with a carbonyl compound, thiazole-2-carbaldehyde. sciensage.info This reaction is a direct and efficient route to this compound. ontosight.ai
Catalytic Systems and Reaction Conditions for Knoevenagel Condensation
The success of the Knoevenagel condensation heavily relies on the choice of catalyst and reaction conditions. A variety of catalysts have been employed to facilitate this transformation, ranging from basic to acidic systems, and even biocatalysts.
Commonly used basic catalysts include organic amines like piperidine (B6355638) and pyridine (B92270), as well as inorganic bases such as potassium hydroxide. nih.gov Lewis acids like zinc chloride (ZnCl2), titanium tetrachloride (TiCl4), and various metal oxides (e.g., Al2O3, MgO, ZnO) have also been shown to effectively catalyze the condensation. ijcps.orgnih.gov The reaction conditions are often mild, with many procedures carried out at room temperature or with gentle heating. ijcps.org
In the context of green chemistry, efforts have been made to develop more environmentally benign catalytic systems. This includes the use of water as a solvent, solid-supported catalysts for easy recovery and reuse, and even natural catalysts like lemon juice, which contains citric acid. ijcps.orglookchem.com For instance, Ni(NO3)2·6H2O has been used as a catalyst in aqueous media at room temperature, offering high yields and short reaction times. ijcps.org Metal-organic frameworks (MOFs) have also been explored as efficient and reusable porous catalysts for the Knoevenagel condensation under mild conditions. acs.org
| Catalyst | Solvent | Temperature | Reaction Time | Yield |
| Piperidine | Ethanol | Reflux | 2-4 h | Good |
| Ni(NO3)2·6H2O | Water | Room Temp | 10 min | 90% ijcps.org |
| Tungstic Acid | Ethanol | 100 °C | 2-3 h | High ijsrst.com |
| Lemon Juice | Solvent-free | Room Temp | 4 h | 80% lookchem.com |
| HKUST-1 (MOF) | Ethanol | Room Temp | 5 min | High nih.gov |
Precursors and Substrate Scope in Thiazole-Malononitrile Synthesis
The primary precursors for the synthesis of this compound via Knoevenagel condensation are thiazole-2-carbaldehyde and malononitrile. ontosight.ai The thiazole-2-carbaldehyde can be synthesized through various methods, including the oxidation of 2-methylthiazole (B1294427) or the formylation of thiazole.
The substrate scope of the Knoevenagel condensation is generally broad, allowing for the use of various substituted thiazole-2-carbaldehydes. This versatility enables the synthesis of a wide array of analogues with different functional groups on the thiazole ring. These substitutions can influence the electronic properties and biological activity of the final compound. Similarly, while malononitrile is the most common active methylene compound used, other derivatives with different electron-withdrawing groups can also be employed to generate structural diversity. researchgate.net The reaction tolerates a wide variety of functional groups on the aldehyde, including both electron-donating and electron-withdrawing substituents. researchgate.net
Multicomponent Reaction Strategies for Diverse Derivatives
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. nih.gov MCRs are characterized by their high atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules.
One-Pot Multicomponent Syntheses Involving Thiazole-Malononitrile Intermediates
In several one-pot multicomponent syntheses, this compound acts as a key intermediate. For example, a three-component reaction of an aldehyde, malononitrile, and a thiol can lead to the formation of highly functionalized thiazole derivatives. rsc.org In these reactions, the this compound is formed in situ and then undergoes further reaction, such as a Michael addition, with the third component. nih.gov
For instance, the synthesis of novel pyrazolo-thiazole substituted pyridines has been achieved through a one-pot reaction involving an acetyl thiazole derivative, thiophene-2-carbaldehyde, and malononitrile. mdpi.com Similarly, chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed using trypsin as a catalyst, demonstrating the versatility of these reactions under mild conditions. nih.gov These strategies are particularly valuable for creating diverse libraries of compounds for biological screening.
Mechanistic Considerations of Multicomponent Cyclization Pathways
The mechanism of these multicomponent reactions often begins with the Knoevenagel condensation between the aldehyde and malononitrile to form the this compound intermediate. nih.gov This is followed by a Michael addition of a nucleophile (the third component) to the electron-deficient double bond of the intermediate. nih.gov
The subsequent steps can vary depending on the specific reactants and conditions. Intramolecular cyclization, rearrangement, and aromatization are common pathways that lead to the final heterocyclic product. mdpi.com For example, in the synthesis of pyran derivatives, the Michael adduct may undergo tautomerization and cyclization. mdpi.com The choice of catalyst can significantly influence the reaction pathway and the final product distribution. researchgate.net
Targeted Synthesis of Fused Heterocyclic Systems Incorporating the this compound Moiety
The this compound moiety is a valuable building block for the synthesis of fused heterocyclic systems. The reactive dinitrile and the activated double bond provide multiple sites for further chemical transformations and cyclization reactions.
For example, it can be utilized as a precursor for the synthesis of thiazolo[3,2-a]pyridines and thiazolo[3,2-c]pyrimidines. researchgate.net These reactions often involve the reaction of the ylidene moiety with binucleophilic reagents, leading to the construction of a new ring fused to the thiazole core. The specific reaction conditions and the nature of the binucleophile determine the structure of the resulting fused system. This approach allows for the creation of complex polycyclic molecules with potential applications in medicinal chemistry and materials science. researchgate.net
Synthesis of Pyran and Pyridine Analogues
The reactivity of the activated methylene group and the cyano groups in this compound and its precursors makes it a valuable starting material for the synthesis of various heterocyclic compounds, including pyran and pyridine analogues. Multi-component reactions (MCRs) are a particularly efficient strategy for constructing these molecules. researchgate.net
One common approach involves the reaction of a thiazole-containing precursor with malononitrile and various aldehydes or ketones. For instance, the reaction of 2-acetylthiophene (B1664040) (a structural relative of 2-acetylthiazole) with aromatic aldehydes and malononitrile can lead to the formation of pyran derivatives. researchgate.net Similarly, chalcones, which can be derived from thiazole ketones, react with reagents like malononitrile in the presence of ammonium (B1175870) acetate (B1210297) to yield highly substituted pyridine derivatives. nih.gov These reactions typically proceed through a series of condensation, cyclization, and aromatization steps to afford the final heterocyclic products.
The synthesis of 2-amino-4-(furan-2-yl)-6-(p-tolyl)nicotinonitrile, a pyridine derivative, is achieved by reacting 3-(furan-2-yl)-1-(p-tolyl)prop-2-en-1-one with malononitrile and ammonium acetate. nih.gov This highlights a general strategy where a chalcone-like precursor undergoes cyclocondensation to form the pyridine ring.
| Reactants | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 3-(Furan-2-yl)-1-(p-tolyl)prop-2-en-1-one, Malononitrile | Ammonium Acetate | 2-Amino-4-(furan-2-yl)-6-(p-tolyl)nicotinonitrile | nih.gov |
| Chalcone-like precursors, Active methylene compounds (e.g., malononitrile) | Base catalyst (e.g., piperidine, ammonium acetate) | Substituted Pyridines | nih.gov |
Routes to Naphthyridine and Pyrazolopyridine Derivatives
The versatile structure of thiazole-based malononitrile derivatives serves as a key building block for the synthesis of fused heterocyclic systems such as naphthyridines and pyrazolopyridines. These compounds are of significant interest due to their potential biological activities. nih.gov
A key intermediate for these syntheses are dihydropyridine (B1217469) derivatives, which can be formed through dimerization reactions of ylidenemalononitriles. For example, 2-[1-(Furan- or thiophen-2-yl)ethylidene)malononitriles, which are analogues of this compound, undergo dimerization in the presence of sodium ethoxide to yield highly functionalized dihydropyridines. eurjchem.com
These dihydropyridine intermediates can then be used to construct more complex fused rings. Reaction with hydrazines leads to the formation of pyrazolo[3,4-H] nih.goveurjchem.comnaphthyridine derivatives. eurjchem.com This transformation involves the cyclization of the hydrazine (B178648) with the cyano and pyridine ring functionalities of the intermediate. The resulting pyrazolopyridine and pyrazolo-naphthyridine scaffolds are noted for their anti-proliferative activities in various cancer cell lines. nih.gov
| Starting Material/Intermediate | Reagents/Conditions | Product Class | Reference |
|---|---|---|---|
| 2-[4,6-Di(aryl)-3-cyano-6-methyl-5,6-dihydropyridin-2(1H)-ylidene]malononitrile | Hydrazines (e.g., hydrazine hydrate) | Pyrazolo[3,4-H] nih.goveurjchem.comnaphthyridines | eurjchem.com |
Innovative Synthetic Pathways and Methodological Advancements
Key advancements in this area include:
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of thiazole rings. This technique provides rapid and uniform heating, often leading to cleaner reactions with fewer by-products. bepls.com
Green Solvents and Catalysts: Traditional syntheses often employ volatile and toxic organic solvents. Modern approaches prioritize the use of greener solvents like water or polyethylene (B3416737) glycol (PEG), or even solvent-free conditions. Furthermore, the development of recyclable and non-toxic catalysts minimizes environmental impact. nih.govbepls.com
Multi-Component Reactions (MCRs): As mentioned previously, MCRs are a powerful tool. By combining three or more reactants in a single pot, these reactions offer high atom economy and procedural simplicity, avoiding the need for isolating intermediates. This approach is highly efficient for creating libraries of diverse thiazole derivatives. researchgate.net
Ultrasonic-Mediated Synthesis: Sonication provides an alternative energy source that can promote reactions through acoustic cavitation. This method can enhance reaction rates and yields, offering another green alternative to conventional heating. nih.gov
These modern methodologies not only make the synthesis of thiazole derivatives more sustainable but also often provide access to novel structures that may have been difficult to obtain through traditional methods. bepls.com
| Methodology | Key Advantages | Reference |
|---|---|---|
| Microwave Irradiation | Reduced reaction time, improved yields, fewer by-products | bepls.com |
| Green Solvents (e.g., PEG, water) | Reduced environmental impact, lower toxicity | bepls.com |
| Multi-Component Reactions (MCRs) | High atom economy, procedural simplicity, diversity of products | researchgate.net |
| Ultrasound Synthesis | Enhanced reaction rates and yields | nih.gov |
Density Functional Theory (DFT) Studies of Molecular and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely used to determine the ground-state properties of organic compounds.
The calculations would likely reveal the degree of planarity between the thiazole ring and the malononitrile group. The methylene bridge introduces some flexibility, but conjugation effects would favor a relatively planar conformation to maximize electronic delocalization. The energetic properties, such as the total electronic energy and the heat of formation, provide insights into the molecule's thermodynamic stability.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Illustrative Data)
| Parameter | Description | Predicted Value |
| C=C (vinyl) | Bond length of the central carbon-carbon double bond | ~1.35 Å |
| C-C (thiazole-vinyl) | Bond length between the thiazole ring and the vinyl carbon | ~1.45 Å |
| C≡N (nitrile) | Bond length of the cyano groups | ~1.16 Å |
| ∠C-C=C | Bond angle around the vinyl carbon | ~122° |
| Dihedral Angle | Torsion angle between the thiazole ring and the malononitrile plane | ~0-10° |
Note: The data in this table is illustrative and represents typical values expected from DFT calculations for similar structures.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.comajchem-a.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.commdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring system. In contrast, the LUMO is anticipated to be distributed over the electron-deficient malononitrile group, which contains two strongly electron-withdrawing cyano (C≡N) moieties. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. materialsciencejournal.org This gap is also fundamental to the molecule's optical and electronic properties. ajchem-a.com
Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative Data)
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 eV | Localized on the thiazole ring; associated with electron-donating ability. |
| LUMO | -2.8 eV | Localized on the malononitrile group; associated with electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 3.7 eV | Influences chemical reactivity and electronic transitions. |
Note: The data in this table is illustrative and represents typical values expected from DFT calculations.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the behavior of molecules in their excited states, which is essential for understanding their response to light. mdpi.comnih.gov
TD-DFT calculations can accurately predict the electronic absorption spectra (e.g., UV-Visible spectra) of a molecule. nih.gov The method calculates the energies required to promote an electron from an occupied orbital to an unoccupied one. For this compound, the most significant electronic transition is typically the HOMO→LUMO transition. mdpi.com The calculation yields the maximum absorption wavelength (λmax), which corresponds to the energy of this transition, and the oscillator strength (f), which is proportional to the intensity of the spectral band. materialsciencejournal.org These theoretical spectra can be directly compared with experimental data to validate the computational model.
Table 3: Predicted UV-Visible Absorption Properties (Illustrative Data)
| Transition | λmax (nm) | Oscillator Strength (f) | Character |
| S₀ → S₁ | ~350 nm | > 0.5 | HOMO → LUMO (π→π) |
| S₀ → S₂ | ~280 nm | > 0.2 | Other π→π transitions |
Note: The data in this table is illustrative and represents typical values expected from TD-DFT calculations.
The distinct electron-donating (thiazole) and electron-accepting (malononitrile) moieties within this compound make it a candidate for exhibiting Intramolecular Charge Transfer (ICT). mdpi.com ICT is a process where, upon absorption of light, an electron is transferred from the donor part of the molecule to the acceptor part. researchgate.netnih.gov
In this molecule, the HOMO→LUMO excitation corresponds to the transfer of electron density from the thiazole ring to the malononitrile group. mdpi.com This charge redistribution creates a large change in the dipole moment between the ground and excited states, a key feature of ICT. mdpi.com Molecules with strong ICT characteristics are of great interest for applications in nonlinear optics (NLO) and as fluorescent probes. mdpi.com Computational methods like Natural Bond Orbital (NBO) analysis can be used to quantify the amount of charge transferred during this electronic transition. mdpi.com
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a large molecule, typically a protein or enzyme. nih.govphyschemres.org This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov
The process begins with the 3D structure of the ligand, usually obtained from DFT optimization, and the crystal structure of the target protein, often sourced from the Protein Data Bank (PDB). Docking software systematically explores possible binding conformations of the ligand within the protein's active site, evaluating the energetic favorability of each pose. physchemres.org
The output includes a "docking score," which estimates the binding affinity; more negative scores typically indicate stronger binding. nih.govuowasit.edu.iq Furthermore, the simulation reveals the specific intermolecular interactions responsible for binding, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with particular amino acid residues in the active site. physchemres.org For a compound containing a thiazole ring and nitrile groups, potential interactions could include hydrogen bonding involving the nitrogen and sulfur atoms, as well as π-π stacking with aromatic amino acid residues.
Table 4: Illustrative Molecular Docking Results (Illustrative Data)
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Example Kinase | -8.5 | LYS-78, ASP-145 | Hydrogen Bond |
| PHE-144 | π-π Stacking | ||
| LEU-25, VAL-33 | Hydrophobic Interaction |
Note: This table is for illustrative purposes only and shows the type of results obtained from a molecular docking simulation.
Prediction of Binding Modes and Affinities in Biological Systems
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. This method helps in understanding the binding mechanism and estimating the strength of the interaction, often expressed as a binding affinity or docking score.
While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the principles of such analyses can be understood from studies on analogous structures. For thiazole derivatives, computational docking has been employed to explore interactions with various biological targets. For instance, studies on other thiazole-containing compounds have investigated their potential as inhibitors for enzymes like cholinesterases or protein kinases. academie-sciences.frresearchgate.net These simulations typically identify key interactions, such as:
Hydrogen Bonding: The nitrogen atom in the thiazole ring and the nitrogen atoms of the nitrile groups in this compound can act as hydrogen bond acceptors, while the hydrogen on the methylene bridge could potentially act as a donor.
Hydrophobic Interactions: The thiazole ring itself can engage in hydrophobic interactions with nonpolar amino acid residues in a protein's binding pocket.
Pi-Pi Stacking: The aromatic thiazole ring is capable of forming π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
The binding affinity is calculated based on a scoring function that considers these and other interactions, such as van der Waals forces and electrostatic interactions. A lower binding energy value typically indicates a more stable and potentially more potent interaction. In studies of similar heterocyclic compounds, binding affinities are often presented in tables comparing different derivatives against a specific biological target. nih.gov
Table 1: Illustrative Binding Interactions for Thiazole Derivatives from General Docking Studies
| Interaction Type | Potential Interacting Groups on Compound | Corresponding Protein Residues (Examples) |
|---|---|---|
| Hydrogen Bond | Thiazole N, Nitrile N | Ser, Thr, Gln, Asp, Arg |
| Hydrophobic | Thiazole Ring, Methylene C | Ala, Val, Leu, Ile |
Insights into Structure-Function Relationships from Computational Simulations
Computational simulations, particularly molecular dynamics (MD), provide a deeper understanding of the structure-function relationship by modeling the dynamic behavior of a molecule within a biological system over time. These simulations can reveal how the compound's structure influences its binding stability and functional effects.
For thiazole-based compounds, MD simulations have been used to assess the stability of the ligand-protein complex predicted by initial docking studies. researchgate.net Key insights that can be gained include:
Conformational Stability: Simulations can show whether the compound remains in its initial binding pose or if it shifts to other stable or unstable conformations. The flexibility of the methylene bridge in this compound would be a key factor in its conformational dynamics.
Interaction Stability: MD can track the persistence of specific interactions, like hydrogen bonds, over the simulation time, providing a more accurate picture of the binding mode than static docking.
Influence of Substituents: By computationally modifying the structure (e.g., adding different chemical groups to the thiazole ring) and re-running simulations, researchers can predict how these changes affect binding and function. This is crucial for structure-activity relationship (SAR) studies, which aim to optimize the compound's biological activity. academie-sciences.fr
These computational approaches help build a bridge between the molecule's two-dimensional chemical structure and its three-dimensional interaction with biological targets, thus elucidating its potential function.
Quantum Chemical Characterization of Reaction Mechanisms and Reactivity Descriptors
Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic structure of molecules. This allows for the characterization of reaction mechanisms and the calculation of reactivity descriptors that explain a molecule's chemical behavior.
Elucidation of Reaction Pathways and Transition States
DFT calculations can map out the entire energy landscape of a chemical reaction, identifying the most likely pathway from reactants to products. This involves locating and characterizing the energy of intermediates and, crucially, the transition states that connect them. The transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation energy and, therefore, the reaction rate.
For reactions involving malononitrile derivatives, theoretical studies have elucidated mechanisms such as cycloadditions or condensation reactions. researchgate.net A typical synthetic route to this compound involves the Knoevenagel condensation of thiazole-2-carbaldehyde with malononitrile. A quantum chemical study of this reaction would:
Optimize the geometries of the reactants, intermediates (like the initial adduct), the transition state for water elimination, and the final product.
Analyze the geometry of the transition state to understand the bonding changes occurring during the rate-determining step.
Such analyses provide a detailed, step-by-step view of the reaction mechanism that is often difficult to obtain through experimental means alone.
Global and Local Electrophilicity/Nucleophilicity Descriptors
DFT is also used to calculate a range of "reactivity descriptors" that quantify a molecule's tendency to act as an electrophile (electron acceptor) or a nucleophile (electron donor). These descriptors are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Global Descriptors provide a general overview of the molecule's reactivity. Key global descriptors include:
Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.
Hardness (η): Measures the resistance to change in electron distribution.
Global Electrophilicity Index (ω): Quantifies the ability of the molecule to accept electrons. A higher ω value indicates a stronger electrophile.
The malononitrile group is strongly electron-withdrawing, which would be expected to give this compound a significant electrophilic character.
Local Descriptors , such as Fukui functions or Parr functions, predict which specific atoms within a molecule are the most reactive sites. For example, these descriptors could identify the most likely atoms to be attacked by a nucleophile (electrophilic sites) or an electrophile (nucleophilic sites). In this compound, the carbon atoms of the nitrile groups and the carbon atom double-bonded to the methylene bridge are expected to be strong electrophilic centers.
Table 2: Key Conceptual DFT Reactivity Descriptors
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Hardness (η) | ELUMO - EHOMO | Resistance to charge transfer |
| Electrophilicity (ω) | μ2 / 2η | Electron accepting capability |
These theoretical descriptors are invaluable for predicting how this compound will behave in various chemical reactions. scirp.org
Structure Activity Relationship Sar Studies of 1,3 Thiazol 2 Ylmethylene Malononitrile Analogues
Systematic Modification of the Thiazole (B1198619) Ring and its Impact on Biological Profiles
The thiazole ring is a critical pharmacophore in a multitude of biologically active compounds. ontosight.aiglobalresearchonline.net Modifications to this heterocyclic core, including the introduction of various substituents, have been shown to significantly influence the biological profiles of (1,3-Thiazol-2-ylmethylene)malononitrile analogues, particularly their anticancer and antimicrobial activities. researchgate.netnih.gov
Substitutions at the C2, C4, and C5 positions of the thiazole ring have been explored to understand their impact on cytotoxic and antimicrobial efficacy. For instance, the nature of the substituent at the C2 position of the 1,3-thiazole cycle has been found to be critical in affecting the level of anticancer activity. The presence of a phenyl, tosyl, or 3,5-dimethyl-1H-pyrazol-1-yl substituent at this position is often preferred. bioorganica.com.ua
In a series of 2,4-disubstituted 1,3-thiazole derivatives, variations in the substituents at the 4-position of the thiazole ring demonstrated a range of anticancer activities. jpionline.org For example, compounds with a p-chlorophenyl group at the C4 position of the thiazole ring have been investigated for their antitumor properties. researchgate.net The introduction of different aryl groups at the C4 position has been a common strategy to modulate the biological activity of thiazole derivatives. nih.gov
Furthermore, the substitution pattern on the thiazole ring can influence not only the potency but also the selectivity of the compounds for different biological targets. For example, in a study of thiazole derivatives as anticancer agents, it was found that the presence of a methyl group on the thiazole ring was crucial for antitumor activity. researchgate.net
The following table summarizes the impact of various substitutions on the thiazole ring on the biological activity of its derivatives.
| Position of Substitution | Substituent | Observed Biological Activity | Reference |
|---|---|---|---|
| C2 | Phenyl, Tosyl, 3,5-dimethyl-1H-pyrazol-1-yl | Enhanced anticancer activity | bioorganica.com.ua |
| C4 | p-Chlorophenyl | Antitumor properties | researchgate.net |
| - | Methyl group | Crucial for antitumor activity | researchgate.net |
Functionalization of the Malononitrile (B47326) Moiety and Derivative Biological Activity
The malononitrile group, with its two cyano functionalities, is a key feature of this compound and contributes significantly to its chemical reactivity and biological activity. ontosight.ai Functionalization of this moiety can lead to derivatives with altered electronic properties, steric hindrance, and hydrogen bonding capabilities, thereby influencing their interaction with biological targets.
While specific studies on the functionalization of the malononitrile moiety in the context of this compound are not extensively detailed in the provided search results, the general reactivity of the active methylene (B1212753) group in malononitrile suggests several possibilities for modification. For instance, Knoevenagel condensation of the active methylene group is a common reaction. nih.gov
In a broader context of related structures, the cyano groups of the malononitrile moiety are important for biological activity. For example, in a series of thiazole derivatives, the presence of a cyano group was found to be important for their cytotoxic effects. researchgate.net
The following table outlines potential functionalization strategies for the malononitrile moiety and their predicted impact on biological activity based on general chemical principles and related studies.
| Modification Strategy | Potential Impact on Biological Activity | Supporting Rationale |
|---|---|---|
| Hydrolysis of one cyano group to a carboxamide | May alter hydrogen bonding capacity and solubility, potentially modulating interactions with biological targets. | Introduction of a hydrogen bond donor and acceptor group. |
| Reaction with nucleophiles at the cyano groups | Could lead to the formation of new heterocyclic rings, significantly altering the overall scaffold and biological profile. | High reactivity of the nitrile functionality. |
Influence of Linker Groups and Substituents on Molecular Activity
Studies on related heterocyclic compounds have demonstrated the importance of the linker in modulating activity. For example, in a series of thiazole derivatives, the linker between the thiazole and a phenyl group was varied, and it was found that an α,β-unsaturated carbonyl linker was a key structural feature for antimicrobial activity. nih.gov
The introduction of substituents on the methylene linker can create steric hindrance, which may affect the molecule's ability to bind to its target. Additionally, substituents can introduce new functional groups capable of forming hydrogen bonds or other interactions, thereby enhancing binding affinity.
The following table summarizes the potential influence of linker modifications on the molecular activity of this compound analogues.
| Linker Modification | Potential Effect on Molecular Activity | Reference |
|---|---|---|
| Introduction of an α,β-unsaturated carbonyl linker | May enhance antimicrobial activity | nih.gov |
| Substitution on the methylene bridge | Could introduce steric hindrance or new binding interactions, thereby altering biological activity. | General SAR principles |
| Replacement of the methylene bridge with a different functional group | May significantly alter the molecule's conformation and flexibility, leading to changes in biological profile. | General SAR principles |
Comparative Analysis of Different Heterocyclic Ring Fusions with this compound Derivatives
Fusing a second heterocyclic ring to the thiazole core of this compound can lead to the creation of novel, rigid scaffolds with distinct electronic and steric properties. This approach has been widely explored to develop new therapeutic agents with enhanced potency and selectivity.
Several fused thiazole systems have been synthesized and evaluated for their biological activities, particularly as anticancer agents and kinase inhibitors. For example, thiazolo[3,2-a]pyrimidines have been identified as a promising class of compounds with significant anticancer activity. nih.govnih.gov The fusion of a pyrimidine (B1678525) ring to the thiazole core can create a planar system that is capable of intercalating with DNA, which is a potential mechanism for their cytotoxic effects. researchgate.net
Thieno[3,2-d]thiazole and dihydrothiazolo[4,5-d]thiazole scaffolds have also been investigated as cores for multi-targeting kinase inhibitors. nih.govrsc.org These fused systems can provide a rigid framework for the optimal orientation of substituents to interact with the binding sites of various kinases.
The following table provides a comparative analysis of different heterocyclic ring fusions with thiazole and their associated biological activities.
| Fused Heterocyclic System | Key Biological Activities | Potential Mechanism of Action | Reference |
|---|---|---|---|
| Thiazolo[3,2-a]pyrimidine | Anticancer | DNA intercalation | nih.govresearchgate.net |
| Thieno[3,2-d]thiazole | Anticancer, Multi-targeting kinase inhibition | Inhibition of kinases such as EGFR, VEGFR-2, and BRAFV600E | nih.govrsc.org |
| Dihydrothiazolo[4,5-d]thiazole | Anticancer, Multi-targeting kinase inhibition | Inhibition of various protein kinases | nih.govrsc.org |
| Imidazo[2,1-b]thiazole | Anticonvulsant, Analgesic, Anti-inflammatory | - | researchgate.net |
Advanced Synthetic Transformations and Reactivity Studies Involving 1,3 Thiazol 2 Ylmethylene Malononitrile
Cycloaddition Reactions with (1,3-Thiazol-2-ylmethylene)malononitrile as a Dipolarophile
The electron-deficient nature of the double bond in this compound makes it an excellent dipolarophile in cycloaddition reactions. These reactions provide a powerful tool for the construction of complex heterocyclic scaffolds.
1,3-Dipolar cycloaddition reactions involving this compound, or structurally similar activated alkenes, are a cornerstone for the synthesis of five-membered heterocycles. chemicalbook.com Azomethine ylides, which are nitrogen-based 1,3-dipoles, are commonly employed in these reactions to generate pyrrolidine (B122466) and pyrroline derivatives. wikipedia.org These ylides can be generated in situ from various precursors, such as the decarboxylative condensation of an α-amino acid with an aldehyde or ketone. nih.gov
The reaction of an azomethine ylide with the electron-poor double bond of a thiazole-containing acrylonitrile derivative proceeds via a concerted [3+2] cycloaddition mechanism. nih.gov This process involves the simultaneous formation of two new carbon-carbon bonds, leading to a highly functionalized spiro-heterocyclic system. The thiazole (B1198619) moiety, in this context, acts as an electron-withdrawing group that activates the double bond towards nucleophilic attack by the 1,3-dipole.
| Dipole | Dipolarophile | Product | Reaction Type | Ref. |
| Azomethine Ylide | (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile | Spiro[indoline-3,2'-pyrrolidine] | 1,3-Dipolar Cycloaddition | nih.gov |
The 1,3-dipolar cycloaddition reactions of thiazole-containing malononitrile (B47326) derivatives often exhibit high levels of regio- and diastereoselectivity. The regioselectivity is governed by the electronic and steric properties of both the dipole and the dipolarophile. nih.gov Typically, the nucleophilic carbon of the azomethine ylide attacks the more electrophilic and less sterically hindered β-carbon of the acrylonitile moiety. acs.org
Diastereoselectivity in these cycloadditions is influenced by the approach of the dipole to the dipolarophile. The formation of exo and endo products is often observed, with the ratio depending on the specific reactants and reaction conditions. nih.gov Computational studies, such as those employing Density Functional Theory (DFT), can be used to predict and rationalize the observed stereochemical outcomes by analyzing the transition state energies of the different possible reaction pathways. nih.gov
| Dipolarophile | Dipole | Major Diastereomer | Minor Diastereomer | Ref. |
| (E)-2-(benzo[d]thiazol-2-yl)-3-phenylacrylonitrile | Azomethine ylide from isatin and N-methylglycine | exo-spiro[indoline-3,2'-pyrrolidine] | endo-spiro[indoline-3,2'-pyrrolidine] | nih.gov |
Nucleophilic and Electrophilic Reactivity of the Malononitrile Moiety
The malononitrile group in this compound is characterized by two strongly electron-withdrawing nitrile groups attached to a methylene (B1212753) carbon. This structural feature dictates its reactivity towards both nucleophiles and electrophiles.
The carbon-carbon double bond, being conjugated to the two cyano groups, is highly electron-deficient and susceptible to nucleophilic attack. youtube.com This reactivity is the basis for Michael addition reactions, where a wide range of nucleophiles can add to the β-position of the double bond. libretexts.org
While the double bond is electrophilic, the thiazole ring itself can undergo electrophilic substitution. The position of substitution on the thiazole ring is influenced by the electron-donating or -withdrawing nature of the substituents. pharmaguideline.com In the case of this compound, the electron-withdrawing nature of the malononitrile moiety deactivates the thiazole ring towards electrophilic attack. However, under forcing conditions, electrophilic substitution might occur, likely at the C5 position, which is generally the most reactive site in thiazoles for such reactions. wikipedia.org
Heterocyclization Reactions Initiated by the Thiazole-Malononitrile Scaffold
The this compound scaffold is a valuable precursor for the synthesis of various fused heterocyclic systems. The presence of multiple reactive sites, including the nitrile groups and the activated double bond, allows for a range of cyclization strategies.
For instance, reactions with dinucleophiles can lead to the formation of new heterocyclic rings. One notable example is the synthesis of pyranothiazole derivatives. researchgate.net The reaction of a thiazolidinone derivative with an arylidenemalononitrile in the presence of a base can proceed through a Michael addition followed by an intramolecular cyclization to afford the pyranothiazole core. researchgate.net
Similarly, the reaction of thiazole-containing malononitrile derivatives with other reagents can lead to the formation of pyridothiazine systems. mdpi.comnih.gov These reactions often involve a multi-step sequence that may include condensation, addition, and cyclization steps to build the final heterocyclic framework.
| Reactant 1 | Reactant 2 | Product | Heterocyclic System Formed | Ref. |
| Thiazolidine-2,4-dione | Arylidenemalononitrile | Pyrano[2,3-d]thiazole derivative | Pyranothiazole | researchgate.net |
| 2-Aminothiophenol | This compound | Benzothiazepine derivative | Benzothiazepine | N/A |
Derivatization via Functional Group Interconversions
The functional groups present in this compound, particularly the nitrile groups, can be transformed into other functionalities, providing access to a diverse range of derivatives.
The hydrolysis of the nitrile groups can lead to the formation of amides or carboxylic acids, depending on the reaction conditions. google.com This transformation can be catalyzed by either acid or base.
Reduction of the nitrile groups is another important functional group interconversion. Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can convert the nitriles to primary amines. wikipedia.orgcommonorganicchemistry.com These resulting amines can then serve as handles for further synthetic modifications.
| Starting Material | Reagent(s) | Product Functional Group | Reaction Type | Ref. |
| This compound | H3O+, heat | Carboxylic acid | Hydrolysis | google.com |
| This compound | H2, Raney Nickel | Primary amine | Reduction | wikipedia.org |
Emerging Research Directions and Potential Applications in Specialized Fields
Exploration of Optical and Electronic Applications
The distinct electronic properties of (1,3-Thiazol-2-ylmethylene)malononitrile, characterized by a donor-π-acceptor (D-π-A) framework, make it a compelling candidate for applications in photonics and electronics. This structure facilitates intramolecular charge transfer (ICT), a key phenomenon for various optical and electronic functionalities.
Organic molecules with significant NLO properties are crucial for technologies like optical switching and data processing. nih.gov The NLO response of a material is fundamentally linked to its molecular structure, particularly the presence of π-conjugated systems coupled with electron-donating and accepting groups. acs.org In this compound, the thiazole (B1198619) ring can act as an electron donor or part of the π-bridge, while the malononitrile (B47326) group serves as a strong electron acceptor. This arrangement promotes a significant change in dipole moment upon excitation, leading to large second-order (β) and third-order (χ(3)) hyperpolarizabilities. nih.govresearchgate.net Research in this area focuses on designing and synthesizing derivatives to optimize these NLO properties for use in devices like electro-optic modulators and frequency converters. jhuapl.edu
Table 1: Key Molecular Features for NLO Activity
| Feature | Role in this compound | Desired Outcome |
|---|---|---|
| Electron Donor | Thiazole Ring | Facilitates charge displacement. |
| π-Conjugated Bridge | Methylene (B1212753) Linker and Thiazole Ring | Enables efficient electron delocalization. |
| Electron Acceptor | Malononitrile Group | Creates strong electronic asymmetry. |
| Intramolecular Charge Transfer (ICT) | Occurs from donor to acceptor upon excitation. | High molecular hyperpolarizability (β). acs.org |
The fluorescence properties of molecules like this compound are highly sensitive to their local environment and interactions with other chemical species. This sensitivity is being harnessed to develop highly specific and sensitive fluorescent sensors. The malononitrile moiety, in particular, can act as a recognition and reaction site for various analytes. nih.gov
The mechanism of sensing often relies on the modulation of the intramolecular charge transfer (ICT) state. When the sensor molecule interacts with a target analyte, this interaction can either enhance or quench its fluorescence. For instance, a reaction at the malononitrile group can disrupt the D-π-A system, leading to a distinct change in the fluorescence signal. nih.gov This "turn-on" or "turn-off" response allows for the detection of analytes with high selectivity and low detection limits. nih.gov Research has demonstrated the utility of malononitrile-based probes for detecting environmentally significant toxins like hydrazine (B178648). nih.gov
Organic solar cells (OSCs) have gained significant attention as a low-cost, flexible alternative to traditional silicon-based solar cells. researchgate.net A critical component of modern OSCs is the nonfullerene acceptor (NFA), which has largely surpassed traditional fullerene-based acceptors due to major advantages like tunable energy levels and broader light absorption. semanticscholar.orgrsc.org
The structure of this compound makes it an excellent building block for designing high-performance NFAs. researchgate.net In an NFA, this motif serves as a potent electron-accepting end group, which is typically attached to a larger conjugated core. By modifying the core and incorporating thiazole units into the π-bridge, researchers can fine-tune the frontier molecular orbital levels (HOMO and LUMO) to match those of donor polymers, thereby maximizing the open-circuit voltage (Voc). semanticscholar.org Furthermore, the strong light absorption of these NFAs, particularly in the visible and near-infrared regions, helps to enhance the photocurrent generation of the solar cell device. researchgate.net
Table 2: Properties of this compound Scaffolds in OSCs
| Property | Advantage as an NFA Component | Reference |
|---|---|---|
| Strong Electron Acceptor | Malononitrile end-groups facilitate efficient electron extraction. | researchgate.net |
| Tunable Energy Levels | Thiazole π-bridge allows for modification of HOMO/LUMO levels. | researchgate.net |
| Broad Absorption Spectrum | Can be engineered to absorb light across a wider range of the solar spectrum. | rsc.org |
| Good Electron Mobility | The thiazole moiety can enhance charge transport within the active layer. | researchgate.net |
Advanced Materials Science Applications
Beyond optics and solar energy, the this compound scaffold is being explored for other advanced materials. Its semiconductor properties make it a candidate for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). In these applications, the ability to form ordered molecular packing in the solid state is crucial for efficient charge transport. The planar nature of the thiazole ring can facilitate π-π stacking, which is beneficial for mobility. Researchers are investigating how chemical modifications to the core structure influence thin-film morphology and, consequently, device performance.
Chemoinformatics and High-Throughput Screening in Drug Discovery Pipelines
The thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs. nih.gov This has spurred significant interest in synthesizing and screening libraries of thiazole derivatives for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. ontosight.aiderpharmachemica.com
Modern drug discovery heavily relies on computational tools. Chemoinformatics enables the creation of vast virtual libraries of compounds based on the this compound core. Computational models can then predict their drug-likeness, potential biological targets, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. These in silico analyses help to prioritize a smaller, more promising set of candidates for actual synthesis and biological evaluation. jdigitaldiagnostics.com
Following computational prioritization, high-throughput screening (HTS) techniques are employed to rapidly test the synthesized compounds against biological targets. nih.gov Assays can measure activities such as enzyme inhibition or cytotoxicity. This combination of chemoinformatics and HTS accelerates the identification of lead compounds, making the drug discovery process more efficient and cost-effective.
Future Prospects in Synthetic Methodologies and Mechanistic Understanding
The continued exploration of this compound and its derivatives necessitates the development of more efficient, scalable, and sustainable synthetic methods. researchgate.net Traditional multi-step syntheses often suffer from drawbacks like harsh reaction conditions and the use of hazardous reagents. bepls.com
Future research is focused on green chemistry approaches. bepls.com This includes the development of one-pot, multi-component reactions where thiazole-2-carbaldehyde, malononitrile, and other building blocks can be combined in a single step to form complex derivatives. mdpi.com The use of microwave-assisted synthesis and environmentally benign solvents is also being explored to reduce reaction times, increase yields, and minimize waste. bepls.com A deeper mechanistic understanding of these reactions, aided by computational chemistry, will be crucial for optimizing reaction conditions and expanding the scope of accessible molecular structures for all the applications described above.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (1,3-thiazol-2-ylmethylene)malononitrile derivatives, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation of malononitrile with thiazole precursors. For example, 2-(thiazolidin-2-ylidene)malononitrile derivatives are prepared by reacting malononitrile with substituted thiazoles in DMF using potassium carbonate as a base. Reaction conditions (e.g., 358 K for 8 h) and stoichiometric ratios (e.g., 1:1 molar ratio of reactants) significantly affect yields, which typically range from 70% to 83% after recrystallization .
- Characterization : Post-synthesis validation requires FT-IR (to confirm nitrile and thiazole C=N stretches), (to verify proton environments), and X-ray crystallography (to resolve structural conformations, such as envelope-shaped thiazole rings) .
Q. How are spectroscopic techniques employed to characterize this compound derivatives?
- FT-IR : Detects nitrile (C≡N) stretches at ~2200 cm and thiazole C=N vibrations at ~1600 cm.
- NMR : identifies proton environments (e.g., methylene groups adjacent to sulfur in thiazole rings at δ 3.5–4.0 ppm).
- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., weak C–H⋯Cl/N hydrogen bonds stabilizing the lattice) .
Q. What are the common catalytic systems for Knoevenagel condensations involving malononitrile derivatives?
- Heterogeneous catalysis : ZIF-8 (zeolitic imidazolate framework) and FeO@ZIF-8 achieve >90% yield in Knoevenagel reactions between aldehydes and malononitrile under mild conditions (room temperature, 4 mol.% catalyst loading). The porous structure of ZIF-8 enhances substrate accessibility .
Advanced Research Questions
Q. How do computational methods resolve contradictions in regioselectivity during heterocyclization of malononitrile dimer with isothiocyanates?
- Challenge : Conflicting reports describe pyridine vs. pyrimidine products under similar conditions.
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) model transition states to predict regioselectivity. Experimental validation via and X-ray diffraction clarifies product structures. For example, pyridine formation is favored in DMF with base, while pyrimidine dominates in pyridine at reflux .
Q. What photophysical properties make this compound derivatives suitable for optoelectronic applications?
- Anti-Kasha behavior : Derivatives like 2-((thiophen-2-yl)methylene)malononitrile exhibit dual emission due to excited-state intramolecular proton transfer (ESIPT) in higher-energy states. Time-resolved fluorescence spectroscopy and TD-DFT calculations (e.g., CAM-B3LYP) model these transitions .
- Photovoltaic relevance : Thiazole-malononitrile acceptors in organic solar cells (OSCs) show broad absorption (λ ~600–780 nm) and high electron mobility. B3LYP/6-31G(d,p) simulations align with experimental λ values within 5% error .
Q. How do structural modifications (e.g., halogenation) impact the biological activity of thiazole-malononitrile hybrids?
- Case study : Chlorinated derivatives (e.g., 2-{3-[1-(3,4-dichlorophenyl)ethyl]-1,3-thiazolidin-2-ylidene}malononitrile) exhibit enhanced insecticidal activity due to increased electrophilicity and stronger intermolecular interactions (C–H⋯Cl bonds). Bioassays against pest models (e.g., Spodoptera frugiperda) correlate activity with Hammett σ values of substituents .
Q. What strategies improve the stability and recyclability of catalysts in malononitrile-involving reactions?
- Metal-organic frameworks (MOFs) : FeO@ZIF-8 retains >90% activity after five cycles due to magnetic recovery and structural integrity. Leaching tests (ICP-MS) confirm <2% metal loss per cycle .
- Nano-catalysts : TiO nanoparticles (larger surface area: ~150 m/g) accelerate reaction rates in green syntheses and are reusable via centrifugation without significant activity loss .
Data Contradiction Analysis
Q. How can conflicting reports on the crystal packing of this compound derivatives be reconciled?
- Issue : Variability in reported hydrogen bonding patterns (e.g., C–H⋯N vs. C–H⋯Cl dominance).
- Resolution : High-resolution X-ray diffraction (HR-XRD) at low temperatures (100 K) reduces thermal motion artifacts. Hirshfeld surface analysis quantifies interaction contributions (e.g., 15% H⋯Cl vs. 10% H⋯N in chlorinated derivatives) .
Q. Why do computational and experimental λ values diverge for thiazole-malononitrile-based acceptors?
- Root cause : Functional-dependent errors in TD-DFT. For example, B3LYP underestimates charge-transfer excitations, while CAM-B3LYP overcorrects.
- Mitigation : Hybrid approaches combining experimental UV-Vis (in solvents of varying polarity) with multi-functional benchmarks (e.g., ωB97XD for charge-transfer states) reduce discrepancies to <3% .
Tables
Table 1 : Key spectroscopic data for this compound derivatives.
| Functional Group | FT-IR (cm) | (δ, ppm) | X-ray Bond Length (Å) |
|---|---|---|---|
| C≡N (nitrile) | 2200–2250 | - | 1.14–1.16 |
| Thiazole C=N | 1580–1620 | - | 1.30–1.32 |
| Methylene (CH) | - | 3.5–4.0 (multiplet) | 1.50–1.52 |
Table 2 : Comparison of catalytic systems for Knoevenagel reactions.
| Catalyst | Yield (%) | Reaction Time (h) | Recyclability (cycles) |
|---|---|---|---|
| ZIF-8 | 98 | 3 | 5 |
| FeO@ZIF-8 | 94 | 3 | 5 |
| TiO NPs | 85 | 2 | 7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
